6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
Reagents: Alkylating agents (e.g., dimethyl sulfate, ethyl bromide).
Conditions: Alkylation reactions under basic conditions.
Industrial Production Methods
Industrial synthesis often involves optimization for scale, yield, and cost-efficiency, usually under controlled conditions to ensure high purity and consistency. The steps are similar but with more efficient catalysts, optimized temperatures, and advanced purification techniques.
Scientific Research Applications
This compound is explored for its potential in multiple domains:
Chemistry: : As a building block for complex molecular architectures.
Biology: : Studies involving interactions with biological macromolecules.
Medicine: : Investigated for pharmacological activity due to its potential effects on specific molecular targets.
Industry: : Applications in material sciences, including as a precursor for specialized polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate
Starting Material: A substituted pyrrole derivative.
Reagents: Brominating agents (e.g., NBS).
Conditions: Bromination under inert atmosphere at low temperature.
Step 2: Pyrimidine Ring Formation
Reagents: Guanidine carbonate and appropriate catalysts.
Conditions: Cyclization at elevated temperature to form the pyrrolopyrimidine core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion of the methoxy groups to aldehyde or carboxylic acids.
Reduction: : Potential hydrogenation of the ethoxyphenyl ring.
Substitution: : Nucleophilic substitution reactions at the methoxy or ethoxy positions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, CrO₃.
Reduction Reagents: : H₂/Pd-C, NaBH₄.
Substitution Reagents: : Nucleophiles like thiols, amines, and alcohols.
Major Products Formed
Oxidation Products: : Corresponding aldehydes, ketones, or acids.
Reduction Products: : Fully hydrogenated derivatives.
Substitution Products: : Compounds with various nucleophiles replacing the original substituents.
Mechanism of Action
The effects of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione are largely determined by its ability to interact with specific molecular targets:
Binding: : Attaches to enzyme active sites or receptor proteins.
Pathways: : Modulates biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
While comparing with other pyrrolopyrimidines:
Similar Compounds: : 4-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, 6-methyl-4-(4-methoxyphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
Uniqueness: : The specific substituents (2,2-dimethoxyethyl and 4-ethoxyphenyl) give it distinct reactivity and potential biological activities not found in close analogs.
Conclusion
The elaborate structure of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione opens a plethora of possibilities in scientific research and industrial applications. Its synthesis, reactions, and functional versatility make it a valuable compound for further exploration and utilization in various fields.
Properties
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-26-12-7-5-11(6-8-12)16-15-13(19-18(23)20-16)9-21(17(15)22)10-14(24-2)25-3/h5-8,14,16H,4,9-10H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJAWNDWCVEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(OC)OC)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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